2-amino-2-(4-bromophenyl)propanoic Acid
Description
Contextualizing α,α-Disubstituted α-Amino Acids in Modern Organic Chemistry
α,α-Disubstituted α-amino acids are a class of non-proteinogenic amino acids that have at least one of the α-hydrogens of a natural amino acid replaced by another functional group. nih.gov This structural alteration significantly restricts the conformational flexibility of the amino acid and any peptide chain in which it is incorporated. nih.gov In modern organic chemistry, these compounds are of great interest as they can induce specific secondary structures, such as helices or turns, in peptides. nih.gov The synthesis of chiral α,α-disubstituted α-amino acids is a challenging yet crucial area of research, with various methods being developed to control the stereochemistry at the α-carbon. researchgate.netrsc.org These amino acids serve as valuable precursors for the synthesis of bioactive compounds and are used to modify the properties of peptides and other pharmaceuticals. researchgate.net
Significance of Non-Canonical Amino Acids in Chemical Biology and Protein Engineering
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not typically found in the proteins of living organisms. thedailyscientist.org Their incorporation into proteins is a powerful tool in chemical biology and protein engineering, allowing for the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. thedailyscientist.orgacs.org This expansion of the genetic code enables the creation of proteins with enhanced stability, novel catalytic activities, and unique structural properties. frontiersin.org The ability to site-specifically incorporate ncAAs into proteins in living cells has opened up new avenues for studying protein function and for the development of new protein-based therapeutics and biomaterials.
Overview of Halogenated Phenylalanine Analogues in Scientific Inquiry
Halogenated phenylalanine analogues are derivatives of the essential amino acid phenylalanine where one or more hydrogen atoms on the phenyl ring are replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). These analogues have been extensively used in scientific research to probe protein structure and function. The introduction of a halogen atom can alter the electronic and steric properties of the amino acid, influencing its interactions within a protein and with other molecules. nih.gov Halogenation can also enhance the therapeutic properties of peptides and proteins by increasing their stability against enzymatic degradation. mdpi.com For instance, fluorinated phenylalanine analogues are utilized to investigate the nature of amyloid self-assembly processes. nih.gov Furthermore, these analogues have been explored for their potential in drug delivery and as probes in NMR spectroscopy. mdpi.comresearcher.life
Research Landscape and Emerging Trends for 2-amino-2-(4-bromophenyl)propanoic Acid
Current research on this compound and related compounds is focused on their synthesis and potential applications in various fields. While specific research on this exact compound is not extensively documented in high-impact journals, the broader categories it belongs to are areas of active investigation. Emerging trends include the development of novel synthetic methods for chiral α,α-disubstituted amino acids and the exploration of their use in creating peptidomimetics with enhanced biological activity and stability. nih.gov There is also growing interest in the use of halogenated amino acids to develop new antimicrobial agents and to create proteins with novel functions through genetic code expansion. frontiersin.orgmdpi.com The unique properties of this compound make it a promising candidate for future research in these areas, particularly in the development of new pharmaceuticals and advanced materials.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | α-Methyl-4-bromo-DL-phenylalanine | C9H10BrNO2 | 244.08 | 72408-57-2 |
| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | (S)-p-Bromophenylalanine; L-4-Bromophenylalanine | C9H10BrNO2 | 244.09 | 24250-84-8 |
| 2-[4-(Bromomethyl)phenyl]propanoic acid | C10H11BrO2 | 243.10 | 111128-12-2 | |
| (R)-2-(4-bromophenyl)propanoic acid | C9H9BrO2 | 229.07 | 156142-98-2 | |
| 3-((4-hydroxyphenyl)amino)propanoic acid | C9H11NO3 | 181.19 | Not Available | |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | C20H18N2O3S | 382.44 | Not Available |
Referenced Chemical Compounds
| Chemical Name |
| This compound |
| (S)-2-Amino-3-(4-bromophenyl)propanoic acid |
| 2-[4-(Bromomethyl)phenyl]propanoic acid |
| (R)-2-(4-bromophenyl)propanoic acid |
| 3-((4-hydroxyphenyl)amino)propanoic acid |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |
| Phenylalanine |
| Fluorine |
| Chlorine |
| Bromine |
| Iodine |
| Tryptophan |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-57-2 | |
| Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 2 4 Bromophenyl Propanoic Acid and Its Derivatives
Direct Synthetic Routes to α,α-Disubstituted α-(4-bromophenyl)propanoic Acids
The initial challenge in synthesizing 2-amino-2-(4-bromophenyl)propanoic acid lies in the construction of the α-quaternary carbon center. Direct, non-enantioselective methods provide the racemic scaffold, which can be a precursor for chiral resolution or a target in its own right for certain applications.
One of the most classical and direct approaches is a variation of the Strecker synthesis . This method typically begins with a ketone precursor, in this case, 4-bromoacetophenone. The ketone reacts with an ammonia (B1221849) source and a cyanide source (like sodium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired racemic α-amino acid.
Another prominent strategy involves the alkylation of a pre-existing amino acid scaffold or its masked equivalent . For instance, a derivative of alanine, such as its Schiff base ester, can be deprotonated to form an enolate, which is then arylated. However, for α,α-disubstituted targets, a more common approach is the alkylation of a glycine (B1666218) equivalent with two different electrophiles sequentially. A more direct route to the propanoic acid structure involves the α-methylation of a (4-bromophenyl)acetic acid derivative, followed by amination.
These direct methods are valued for their straightforwardness and utility in producing the basic molecular framework.
Table 1: Comparison of Direct Synthetic Routes
| Method | Starting Material | Key Intermediates | Advantages |
|---|---|---|---|
| Strecker Synthesis | 4-Bromoacetophenone | α-Aminonitrile | Convergent, uses simple starting materials. |
| Alkylation | (4-Bromophenyl)acetic acid ester | α-halo-α-(4-bromophenyl)propanoate | Stepwise construction allows for variation. |
| Ichikawa Rearrangement | Allylic alcohol precursor | Allyl isocyanate | Provides access to N-functionalized derivatives. nih.gov |
Enantioselective Synthesis Strategies for Chiral this compound
The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a critical goal. For this compound, several advanced strategies have been developed to control the stereochemistry at the quaternary α-carbon.
Organocatalytic Approaches for Asymmetric α-Quaternary Amino Acid Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. The synthesis of α-quaternary amino acids can be achieved with high enantioselectivity using chiral small-molecule catalysts. longdom.org A common strategy involves the reaction of a nucleophile with a ketimine derived from the corresponding α-keto ester, 2-oxo-2-(4-bromophenyl)propanoic acid ester.
Chiral Brønsted acids, such as phosphoric acids, are effective in activating the ketimine towards nucleophilic attack while creating a chiral environment that directs the approach of the nucleophile to one face of the substrate. Similarly, bifunctional catalysts like chiral thioureas can activate both the electrophile and the nucleophile simultaneously through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol. These methods have been successfully applied to construct a variety of α,α-disubstituted α-amino acids. frontiersin.org
Table 2: Organocatalysts for Quaternary Amino Acid Synthesis
| Catalyst Type | Example | Mechanism of Action | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Brønsted acid catalysis, imine activation. | >90% |
| Chiral Thiourea | Takemoto Catalyst | Bifunctional H-bonding, activation of both reactants. | 85-99% |
| Cinchona Alkaloids | Quinine or Quinidine derivatives | Base catalysis, phase-transfer catalysis. | 80-98% |
Biocatalytic and Enzymatic Methods for Stereoselective Production
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and can exhibit near-perfect stereoselectivity. For the synthesis of chiral this compound, the most relevant enzymatic approach is the asymmetric reductive amination of the precursor α-keto acid, 2-oxo-2-(4-bromophenyl)propanoic acid. mdpi.com
Amino acid dehydrogenases (AADHs) or transaminases (TAs) are the primary enzyme classes for this transformation. nih.govst-andrews.ac.uk
Amino Acid Dehydrogenases (AADHs) catalyze the direct reductive amination of an α-keto acid using ammonia and a reducing cofactor (typically NADH or NADPH), producing a single enantiomer of the amino acid.
Transaminases (TAs) transfer an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid like alanine) to the α-keto acid, again with high stereoselectivity.
These biocatalytic routes can be integrated into multi-enzyme cascade systems for cofactor regeneration, making the process efficient and scalable. mdpi.com
Chiral Auxiliary-Mediated Transformations in Stereocontrolled Synthesis
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org
A well-established method employs Evans-type oxazolidinone auxiliaries. The synthesis would proceed as follows:
Acylation: The chiral oxazolidinone is acylated with (4-bromophenyl)acetyl chloride.
Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is deprotonated to form a chiral enolate. This enolate is then alkylated with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, establishing the first α-substituent with high diastereoselectivity.
Second Functionalization (Amination): A second functionalization at the α-position, in this case amination using an electrophilic nitrogen source, would be required to create the quaternary center.
Cleavage: The auxiliary is cleaved (e.g., by hydrolysis) to release the enantiomerically enriched α,α-disubstituted α-amino acid. wikipedia.org
Another powerful method involves the asymmetric alkylation of a chiral glycine enolate equivalent, often stabilized as a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. mdpi.com This approach allows for the sequential introduction of the aryl and methyl groups onto the glycine α-carbon in a highly stereocontrolled manner. mdpi.com
Transition Metal-Catalyzed Functionalization Reactions for Bromophenyl Substitution
The bromine atom on the phenyl ring of this compound is not merely a static feature; it serves as a versatile chemical handle for creating a diverse library of analogues through transition metal-catalyzed reactions.
Palladium-Catalyzed C-H Bond Activation and Arylation for Analogues
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatizing the this compound core, two primary palladium-catalyzed strategies can be envisioned: cross-coupling at the C-Br bond and direct C-H activation at other positions on the ring.
Cross-Coupling Reactions: The carbon-bromine bond is a classic site for palladium-catalyzed cross-coupling. This allows for the replacement of the bromine atom with a wide variety of substituents.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative.
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl derivative.
Direct C-H Activation/Functionalization: More recently, palladium-catalyzed C-H activation has emerged as a powerful strategy to functionalize otherwise inert C-H bonds. nih.govrsc.org In the context of this compound, the native carboxylic acid or amine group can act as a directing group, guiding the palladium catalyst to activate and functionalize the C-H bonds at the ortho positions (C2' and C6') of the phenyl ring. researchgate.net This allows for the introduction of aryl, alkyl, or other functional groups at positions that are not accessible through classical cross-coupling of the bromo-substituent, providing a complementary method for generating structural diversity. beilstein-journals.org
Table 3: Palladium-Catalyzed Functionalization Strategies
| Reaction Type | Reagent | Bond Formed | Resulting Analogue |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | C-C (Aryl) | 2-Amino-2-(biphenyl-4-yl)propanoic acid derivative |
| Buchwald-Hartwig Amination | R₂NH | C-N | 2-Amino-2-(4-aminophenyl)propanoic acid derivative |
| Sonogashira Coupling | R-C≡CH | C-C (Alkynyl) | 2-Amino-2-(4-alkynylphenyl)propanoic acid derivative |
| Directed C-H Arylation | Ar-I | C-C (Aryl) | 2-Amino-2-(2'-aryl-4-bromophenyl)propanoic acid derivative |
Other Metal-Mediated Cross-Coupling Strategies for Bromine Manipulation
The bromine atom on the phenyl ring of this compound is a key functional group that allows for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org Derivatives of this compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position of the phenyl ring. The reaction is typically carried out in the presence of a base, and a wide range of palladium catalysts and ligands can be employed. organic-chemistry.org The scalability and cost-effectiveness of the Suzuki coupling make it suitable for industrial applications. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction can be used to introduce vinyl groups onto the phenyl ring of this compound derivatives. The reaction typically requires a palladium catalyst, a base, and is known for its excellent trans selectivity. organic-chemistry.org While traditionally requiring high temperatures, recent advancements have led to more efficient catalysts that operate under milder conditions. nih.gov
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for introducing alkynyl moieties onto the phenyl ring of this compound derivatives. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org It allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the phenyl ring of this compound derivatives. The development of various generations of catalyst systems has significantly expanded the scope of this reaction. wikipedia.orgorganic-chemistry.org
Table 1: Overview of Metal-Mediated Cross-Coupling Reactions for Bromine Manipulation
| Reaction | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | C-C | Versatile, scalable, wide range of commercially available reagents. wikipedia.orgyoutube.com |
| Heck Reaction | Alkenes | C-C | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Mild reaction conditions, useful for introducing alkynyl groups. wikipedia.orglibretexts.org |
| Buchwald-Hartwig Amination | Primary or secondary amines | C-N | Broad scope for amine coupling partners. wikipedia.orglibretexts.org |
Halogen-Lithium Exchange and Subsequent Electrophilic Quench Strategies in Precursor Elaboration
Halogen-lithium exchange is a powerful technique in organic synthesis for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles. tcnj.edu This strategy is particularly useful for the functionalization of aryl halides. The reaction involves the exchange of a halogen atom, typically bromine or iodine, with a lithium atom from an organolithium reagent, such as n-butyllithium or t-butyllithium. harvard.edu
For precursors of this compound, where the amino and carboxyl groups are appropriately protected, halogen-lithium exchange at the bromine position can generate a lithiated phenyl intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions. tcnj.edu
The choice of protecting groups for the amino and carboxyl functionalities is critical to the success of this strategy. The protecting groups must be stable to the strongly basic conditions of the organolithium reagent and the low temperatures of the reaction.
Table 2: Examples of Electrophiles for Quenching Lithiated Phenylalanine Precursors
| Electrophile | Functional Group Introduced |
|---|---|
| Carbon dioxide (CO2) | Carboxylic acid |
| Aldehydes/Ketones | Secondary/Tertiary alcohol |
| Alkyl halides | Alkyl group |
| Disulfides | Thiol |
| Isocyanates | Amide |
Derivatization and Further Functionalization Strategies at the Bromophenyl Moiety and Amino/Carboxyl Groups
The this compound molecule offers three main sites for derivatization: the bromophenyl moiety, the amino group, and the carboxyl group.
Functionalization of the Bromophenyl Moiety: As discussed in section 2.3.2, the bromine atom serves as a versatile handle for various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents onto the phenyl ring. nih.gov
Derivatization of the Amino Group: The primary amino group can be functionalized through various reactions. Acylation with acid chlorides or anhydrides can introduce amide functionalities. Alkylation can lead to secondary or tertiary amines. The amino group can also be protected with common protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to facilitate other transformations. researchgate.net Derivatization reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are also commonly used for analytical purposes. nih.gov
Derivatization of the Carboxyl Group: The carboxylic acid group can be converted into a variety of functional groups. Esterification, for instance, can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or using coupling reagents. organic-chemistry.orggoogle.com The carboxyl group can also be reduced to an alcohol or converted to an amide by coupling with an amine.
Table 3: Common Derivatization Strategies
| Functional Group | Reaction Type | Resulting Functional Group |
|---|---|---|
| Amino Group | Acylation | Amide |
| Amino Group | Alkylation | Secondary/Tertiary Amine |
| Amino Group | Protection | Carbamate (e.g., Boc, Fmoc) |
| Carboxyl Group | Esterification | Ester |
| Carboxyl Group | Amide Coupling | Amide |
| Carboxyl Group | Reduction | Alcohol |
Stereochemical Control and Analytical Characterization in the Synthesis of 2 Amino 2 4 Bromophenyl Propanoic Acid
Mechanistic Studies on Diastereoselective and Enantioselective Formation
The synthesis of quaternary α-amino acids like 2-amino-2-(4-bromophenyl)propanoic acid presents a significant challenge due to the steric hindrance around the α-carbon. Both diastereoselective and enantioselective strategies are employed to control the three-dimensional arrangement of the substituents.
Diastereoselective Approaches: One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids, a chiral auxiliary can be attached to the amino or carboxyl group. The bulky nature of the auxiliary shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a diastereoselective product. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. The stereoselectivity of these reactions can be very high, with diastereomeric excesses (d.e.) of up to 100% reported in some cases, as determined by methods like 1H-NMR analysis. researchgate.net
Enantioselective Approaches: Catalytic enantioselective methods offer a more atom-economical approach to chiral synthesis. These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of quaternary α-amino acids, several catalytic systems have been developed.
One notable method is the aza-Friedel-Crafts reaction , which involves the addition of an arene (in this case, bromobenzene) to an imine derived from an α-keto ester. The use of a chiral catalyst, such as a chiral phosphoric acid, can effectively control the stereochemical outcome of the reaction. The catalyst activates the imine towards nucleophilic attack by the arene, and the chiral environment provided by the catalyst directs the approach of the arene, leading to the preferential formation of one enantiomer. High enantioselectivities, with enantiomeric ratios up to 98:2, have been achieved in similar reactions. acs.org
The general mechanism for a chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction is believed to involve the formation of a chiral ion pair between the protonated imine and the conjugate base of the chiral phosphoric acid. This organized transition state effectively shields one face of the imine, leading to a highly enantioselective transformation.
Another powerful enantioselective method is the alkylation of α-aminonitriles derived from a chiral auxiliary . In this approach, a chiral amine is reacted with an aldehyde or ketone and a cyanide source (Strecker reaction) to form a chiral α-aminonitrile. The chiral auxiliary directs the subsequent alkylation of the α-carbon, leading to the formation of a new stereocenter with high diastereoselectivity. The nitrile group can then be hydrolyzed to a carboxylic acid, and the chiral auxiliary can be removed to yield the desired enantiomerically enriched α-amino acid. acs.org
The following table summarizes some of the key approaches to the stereoselective synthesis of quaternary α-amino acids:
| Method | Type of Stereocontrol | Key Reagents/Catalysts | Typical Stereoselectivity |
| Chiral Auxiliary | Diastereoselective | Evans auxiliaries, Schöllkopf auxiliaries | High d.e. (often >95%) |
| Aza-Friedel-Crafts Reaction | Enantioselective | Chiral phosphoric acids, chiral Lewis acids | High e.r. (e.g., up to 98:2) acs.org |
| Alkylation of α-Aminonitriles | Diastereoselective | Chiral amines (e.g., (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane) | High optical purity (up to 98% ee) acs.org |
Chiral Resolution Techniques for Enantiomeric Separation of α-Methylphenylalanine Analogues
When a racemic mixture of this compound is synthesized, it is necessary to separate the two enantiomers. This process is known as chiral resolution. Several techniques are available for the resolution of α-methylphenylalanine analogues.
Diastereomeric Salt Formation: This is a classical method for resolving racemic acids and bases. The racemic amino acid is reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the original enantiomers of the amino acid can be recovered by treatment with an acid or base to remove the resolving agent.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For amino acids, enzymes such as aminoacylases or proteases can be employed. These enzymes will selectively catalyze a reaction (e.g., hydrolysis of an N-acyl group) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties.
Preferential Crystallization: This method is applicable to racemic compounds that form conglomerates, which are physical mixtures of crystals of the two pure enantiomers. In this technique, a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer. This induces the crystallization of that enantiomer, which can then be collected by filtration.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For α-methylphenylalanine analogues, various CSPs, including those based on polysaccharides and cyclodextrins, have been shown to be effective.
The table below provides a comparison of these chiral resolution techniques:
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Applicable to a wide range of compounds, scalable. | Requires a suitable chiral resolving agent, can be labor-intensive. |
| Enzymatic Resolution | Stereospecific enzymatic reaction on one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme may not be available for all substrates, potential for product inhibition. |
| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer. | Can be cost-effective on a large scale. | Only applicable to conglomerates, requires careful control of conditions. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, analytical and preparative scales. | High cost of chiral columns and solvents, can be less scalable than crystallization methods. |
Methodologies for Determining Enantiomeric Excess and Absolute Configuration
Once an enantiomerically enriched sample of this compound has been obtained, it is crucial to determine its enantiomeric purity (expressed as enantiomeric excess, ee) and its absolute configuration (the actual three-dimensional arrangement of its atoms, designated as R or S).
Determination of Enantiomeric Excess:
Chiral High-Performance Liquid Chromatography (HPLC): As mentioned for chiral resolution, chiral HPLC is also a primary method for determining the enantiomeric excess of a sample. By separating the two enantiomers, the relative peak areas in the chromatogram can be used to calculate the ee. This is a highly accurate and widely used technique. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR signals of the two enantiomers can be resolved. The integration of these signals allows for the determination of the enantiomeric ratio.
Determination of Absolute Configuration:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays by the crystal allows for the precise determination of the three-dimensional structure of the molecule, including the absolute stereochemistry. acs.orgorganic-chemistry.orgrsc.orgalchempharmtech.comnih.gov The presence of the bromine atom in this compound is advantageous for this technique as it acts as a heavy atom, which enhances the anomalous dispersion effect used to determine the absolute configuration. rsc.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum to a spectrum calculated using quantum chemical methods for a known configuration (e.g., the R or S enantiomer), the absolute configuration of the sample can be determined. researchgate.netrsc.orgresearchgate.net
Electronic Circular Dichroism (ECD): ECD is a similar technique to VCD but uses circularly polarized light in the ultraviolet-visible region. It is particularly useful for molecules containing chromophores. The sign of the Cotton effect in the ECD spectrum can often be correlated with the absolute configuration of the chiral center. acs.org
Mosher's Method: This is an NMR-based method that involves the derivatization of the chiral molecule (in this case, the amino group of this compound) with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The 1H NMR spectra of the resulting diastereomeric esters or amides are then analyzed. The differences in the chemical shifts of protons near the stereocenter can be used to deduce the absolute configuration. researchgate.netacs.orgnih.gov
The following table summarizes the methodologies for determining enantiomeric excess and absolute configuration:
| Methodology | Information Provided | Principle |
| Chiral HPLC | Enantiomeric Excess | Differential interaction with a chiral stationary phase leading to separation and quantification of enantiomers. mdpi.com |
| NMR with Chiral Additives | Enantiomeric Excess | Formation of diastereomeric complexes that exhibit distinct NMR signals for each enantiomer. |
| X-ray Crystallography | Absolute Configuration | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. acs.orgorganic-chemistry.orgrsc.orgalchempharmtech.comnih.gov |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Differential absorption of circularly polarized infrared light, compared with theoretical calculations. researchgate.netrsc.orgresearchgate.net |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Differential absorption of circularly polarized UV-Vis light, related to the stereochemistry of chromophores. acs.org |
| Mosher's Method | Absolute Configuration | NMR analysis of diastereomeric derivatives formed with a chiral derivatizing agent. researchgate.netacs.orgnih.gov |
Computational and Theoretical Investigations of 2 Amino 2 4 Bromophenyl Propanoic Acid
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-amino-2-(4-bromophenyl)propanoic acid, these methods would provide deep insights into its three-dimensional structure and electronic characteristics.
Conformational Analysis: The flexibility of the amino and carboxylic acid groups, along with the rotational freedom around the C-C single bonds, allows this compound to exist in various spatial arrangements or conformations. A thorough conformational analysis would typically employ methods like Density Functional Theory (DFT) to systematically explore the potential energy surface of the molecule. This process identifies stable conformers and the energy barriers between them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 2.50 |
Note: This table is illustrative and not based on published experimental data.
Electronic Structure: Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. Quantum chemical calculations can determine various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Molecular Dynamics Simulations of this compound in Biological Contexts
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In a biological context, MD simulations can provide detailed insights into how this compound might interact with biological macromolecules such as proteins and enzymes.
These simulations would involve placing the molecule in a simulated physiological environment (typically a water box with ions) along with a target protein. By solving Newton's equations of motion for the system, the trajectory of the molecule can be tracked, revealing its binding modes, interaction energies, and the conformational changes it might induce in the biological target. Such studies are instrumental in drug discovery for understanding the mechanism of action of potential therapeutic agents.
Theoretical Studies on Reaction Mechanisms and Transition State Structures in its Synthesis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, identifying intermediates and, most importantly, the transition state structures.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. This information is invaluable for understanding the kinetics and thermodynamics of the synthesis, and for optimizing reaction conditions to improve yield and selectivity. Methods such as DFT are commonly used to locate transition states and compute activation energies.
Structure-Activity Relationship (SAR) Prediction through Computational Modeling for Biological Applications
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a key component of modern SAR studies.
For this compound and its analogs, a QSAR model could be developed by compiling a dataset of structurally related compounds with their measured biological activities. Molecular descriptors, which are numerical representations of various chemical and physical properties, would be calculated for each compound. Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules for specific biological applications.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Research Applications of 2 Amino 2 4 Bromophenyl Propanoic Acid in Chemical Biology
Genetic Incorporation into Peptides and Proteins as Non-Canonical Amino Acids (ncAAs)
The ability to incorporate non-canonical amino acids (ncAAs) like 2-amino-2-(4-bromophenyl)propanoic acid into proteins allows for the introduction of novel chemical functionalities, enabling new ways to study and engineer protein structure and function. nih.gov
Strategies for Genetic Code Expansion with Brominated α,α-Disubstituted Amino Acids
Genetic code expansion is a powerful technique that enables the site-specific incorporation of ncAAs into proteins in living organisms. researchgate.net This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. nih.gov This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. google.com The orthogonal aaRS is engineered to specifically recognize and charge the ncAA onto its cognate tRNA, which then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. nih.govgoogle.com
The incorporation of α,α-disubstituted amino acids, such as this compound, presents a challenge for the ribosomal machinery. nih.gov However, recent advancements have demonstrated the successful ribosomal incorporation of various α,α-disubstituted amino acids. nih.govresearchgate.net These studies have shown that the efficiency of incorporation can be influenced by the specific amino acid structure and the surrounding sequence. nih.gov The development of new selection methods, such as tRNA display, is helping to overcome the limitations of traditional translational readouts, allowing for the evolution of orthogonal synthetases for monomers that are poor ribosomal substrates. nih.gov
The bromine atom on the phenyl ring of this compound provides a unique bioorthogonal handle. This heavy atom can be used for X-ray crystallography studies to solve phasing problems or as a reactive site for further chemical modification. The genetic incorporation of such brominated amino acids opens up possibilities for creating proteins with novel catalytic or binding properties.
Chemical and Enzymatic Ligation Techniques for Peptide/Protein Modification
In addition to direct genetic incorporation, this compound can be introduced into peptides and proteins through chemical and enzymatic ligation techniques. These methods allow for the synthesis of larger proteins by joining smaller peptide fragments, at least one of which can be chemically synthesized to contain the ncAA. nih.gov
Native Chemical Ligation (NCL) is a widely used chemical ligation method that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. mdpi.com While standard NCL is limited to ligation at cysteine residues, variations of this technique have been developed to expand the range of ligation sites. mdpi.com
Enzymatic ligation offers a highly specific and efficient alternative for peptide and protein modification. nih.gov Enzymes like sortases and subtiligase variants can catalyze the formation of a native peptide bond between two peptide fragments. nih.gov This chemo-enzymatic approach allows for the incorporation of ncAAs, including this compound, into specific sites within a protein. youtube.com This strategy combines the flexibility of solid-phase peptide synthesis for creating ncAA-containing peptides with the efficiency of enzymatic ligation to attach them to larger protein scaffolds. youtube.com
Design and Synthesis of Peptidomimetics and Foldamers Incorporating this compound
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability and bioavailability. researchgate.netnih.gov Foldamers are non-natural oligomers that adopt well-defined, predictable secondary structures similar to those of proteins. frontiersin.org The incorporation of this compound into these structures can confer unique conformational constraints and functionalities.
The α,α-disubstituted nature of this compound restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures like helices and turns. nih.gov This is a valuable feature in the design of peptidomimetics aimed at mimicking the bioactive conformation of a peptide ligand to interact with a biological target. The synthesis of peptides containing bulky α,α-disubstituted amino acids can be challenging due to steric hindrance, but methods like microflow synthesis are being developed to overcome these difficulties. bionauts.jp
The bromine atom on the phenyl ring can be used as a versatile handle for further chemical modifications, allowing for the creation of a diverse library of peptidomimetics. For example, it can participate in cross-coupling reactions to introduce different functional groups, thereby tuning the pharmacological properties of the molecule. The ability to create constrained peptides and foldamers with specific three-dimensional structures is crucial for developing new therapeutic agents and research tools. frontiersin.org
Utilization as Biochemical Probes for Molecular Recognition and Enzyme Studies
The unique structural features of this compound make it a valuable tool for designing biochemical probes to study molecular recognition and enzyme mechanisms.
Development of Enzyme Substrate and Inhibitor Analogues (e.g., Phenylalanine Hydroxylase)
This compound can serve as an analogue of the natural amino acid phenylalanine. This allows it to be used in the development of substrates or inhibitors for enzymes that recognize phenylalanine, such as Phenylalanine Hydroxylase (PAH). wikipedia.org PAH is a critical enzyme in phenylalanine metabolism, and its dysfunction leads to the metabolic disorder phenylketonuria. wikipedia.orgnih.gov
By replacing phenylalanine with its brominated analogue, researchers can probe the active site of PAH and investigate the structure-activity relationships of its substrates and inhibitors. The bulky bromine atom can introduce steric hindrance or alter the electronic properties of the phenyl ring, potentially leading to inhibitory activity. For instance, p-chlorophenylalanine, a related halogenated analogue, is a known inhibitor of PAH. researchgate.net Studying how this compound interacts with PAH can provide insights into the enzyme's catalytic mechanism and aid in the design of more potent and specific inhibitors for therapeutic applications. nih.gov
Investigation of Amino Acid Transporter Specificity (e.g., L-type Amino Acid Transporter 1 - LAT1)
The L-type Amino Acid Transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including phenylalanine, across biological membranes like the blood-brain barrier. nih.govsolvobiotech.com It is also overexpressed in many types of cancer cells, making it an attractive target for drug delivery and cancer therapy. nih.govmdpi.com
By using this compound as a competitive substrate or inhibitor, researchers can investigate the specificity and transport mechanism of LAT1. escholarship.org Understanding how the transporter accommodates the brominated analogue can provide valuable information for the design of drugs that can be actively transported into the brain or cancer cells via LAT1. The development of selective LAT1 inhibitors is an active area of research, with compounds like JPH203 showing promise in cancer treatment. nih.gov Studies with analogues like this compound contribute to the growing body of knowledge on LAT1 substrate recognition, which is essential for the rational design of novel therapeutics targeting this transporter.
Design of Receptor Agonists and Antagonists Based on its Scaffold
The rigid and conformationally constrained nature of α,α-disubstituted amino acids, such as this compound, makes them valuable scaffolds in the design of receptor agonists and antagonists. nih.govuantwerpen.be The introduction of two substituents at the α-carbon restricts the rotational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures like helices or turns. nih.gov This conformational constraint is a key strategy in designing peptidomimetics with enhanced biological activity and stability. sigmaaldrich.com
The 4-bromophenyl group of the amino acid can engage in various non-covalent interactions within a receptor's binding pocket, including hydrophobic and halogen bonding interactions. The electronic properties of the phenyl ring, modified by the electron-withdrawing bromine atom, can influence π-π stacking and cation-π interactions. These interactions are critical for molecular recognition and can determine whether a designed molecule acts as an agonist or an antagonist.
In the context of N-Methyl-d-aspartate (NMDA) receptors, for instance, derivatives of 2-aminopropanoic acid have been designed as glycine (B1666218) site agonists. nih.govfrontiersin.org The design of these molecules relies on the precise positioning of functional groups to interact with the receptor. The scaffold of this compound could be utilized to develop new ligands with potentially novel activities at NMDA or other receptors by exploring how the bulky, constrained structure orients the bromophenyl group within the binding site.
Table 1: Potential Receptor Interactions with this compound Scaffold
| Interaction Type | Structural Feature Involved | Potential Impact on Receptor Binding |
|---|---|---|
| Hydrophobic Interactions | Phenyl ring | Contributes to binding affinity in nonpolar pockets |
| Halogen Bonding | Bromine atom | Can form specific, directional interactions with electron-rich atoms (e.g., oxygen, nitrogen) in the receptor |
| π-π Stacking | Phenyl ring | Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor |
| Steric Influence | α,α-disubstitution | Restricts conformational flexibility, potentially leading to higher receptor selectivity and stability |
Application in Bio-orthogonal Chemistry and Bioconjugation Methodologies
The presence of a bromo-phenyl group in this compound makes it a suitable handle for bio-orthogonal chemistry, particularly through palladium-catalyzed cross-coupling reactions. nih.govnobelprize.org These reactions are powerful tools for the site-specific modification of biomolecules in a biological environment because they involve functional groups that are typically absent in native biological systems. wikipedia.orgnih.gov
The carbon-bromine bond on the phenyl ring can participate in well-established cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. libretexts.orgmdpi.com By incorporating this compound into a peptide or protein, the bromo-phenyl side chain can serve as a reactive site for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads. researchgate.net This approach allows for the precise chemical modification of proteins in a way that is orthogonal to the native cellular chemistry. nih.govscience.gov
For these reactions to be truly bio-orthogonal, they must be performed under conditions that are compatible with biological systems, typically in an aqueous environment and at a physiological pH. nih.gov Significant progress has been made in developing water-soluble palladium catalysts and ligands that facilitate these reactions under mild conditions, making the modification of even complex proteins feasible. researchgate.net
Table 2: Palladium-Catalyzed Bio-orthogonal Reactions Utilizing an Aryl Halide Handle
| Reaction Name | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., phenylboronic acid) | C-C | Mild reaction conditions, high functional group tolerance. mdpi.com |
| Sonogashira Coupling | Terminal alkyne | C-C (alkyne) | Useful for introducing alkyne handles for further "click" chemistry. nih.gov |
| Heck Coupling | Alkene | C-C (alkene) | Forms a new carbon-carbon double bond. |
| Buchwald-Hartwig Amination | Amine | C-N | Enables the formation of carbon-nitrogen bonds. |
Exploration in Protein Engineering and Directed Evolution Studies
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy in protein engineering to introduce novel chemical functionalities. nih.govnih.gov The genetic code expansion allows for the assignment of a codon, typically a stop codon like amber (TAG), to a specific UAA. This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and its corresponding codon but does not cross-react with the endogenous machinery.
Incorporating α,α-disubstituted amino acids like this compound presents a significant challenge due to their steric bulk, which can be problematic for both the aminoacyl-tRNA synthetase and the ribosome. medium.comucsb.edu However, directed evolution has emerged as a powerful tool to engineer these components to accept and incorporate such bulky UAAs. nih.govasm.org By creating libraries of mutant synthetases and selecting for those that can charge the desired UAA onto the orthogonal tRNA, it is possible to evolve the cellular machinery to accommodate new building blocks. rsc.org
Once incorporated, this compound can confer unique properties to the target protein. Its conformationally constrained nature can enhance protein stability or modulate enzyme activity. nih.gov Furthermore, the bromophenyl side chain can serve as a spectroscopic probe or a site for subsequent chemical modification, as discussed in the context of bio-orthogonal chemistry. The combination of genetic code expansion and directed evolution provides a pathway to create novel proteins with tailored functions based on the unique properties of this and other α,α-disubstituted amino acids. nih.gov
Table 3: Key Steps in Protein Engineering with this compound
| Step | Description | Key Challenges | Potential Solutions |
|---|---|---|---|
| 1. Synthetase Engineering | Evolving an aminoacyl-tRNA synthetase to specifically recognize and charge this compound onto an orthogonal tRNA. | Steric hindrance from the α,α-disubstituted backbone and the bulky side chain. | Directed evolution and high-throughput screening of synthetase libraries. nih.govasm.org |
| 2. Ribosomal Incorporation | The ribosome must accommodate the bulky aminoacyl-tRNA and catalyze peptide bond formation. | Potential for low incorporation efficiency due to steric clashes within the ribosomal peptidyl transferase center. | Evolving ribosomes with enhanced capacity for incorporating bulky UAAs. |
| 3. Protein Expression | Expressing the modified protein in a host organism (e.g., E. coli) that has been engineered with the orthogonal components and is fed the UAA. | Toxicity of the UAA or the engineered components; low protein yields. | Optimization of expression conditions and host strain engineering. |
| 4. Functional Analysis | Characterizing the properties of the newly engineered protein containing the UAA. | Ensuring the UAA is correctly incorporated at the desired site and confers the intended function. | Mass spectrometry, X-ray crystallography, and functional assays. |
Future Perspectives and Emerging Research Directions for 2 Amino 2 4 Bromophenyl Propanoic Acid
Development of Next-Generation Asymmetric Synthetic Methods for α,α-Disubstituted Amino Acids
The synthesis of α,α-disubstituted amino acids, including 2-amino-2-(4-bromophenyl)propanoic acid, remains a formidable challenge in organic chemistry. nih.gov The construction of the chiral quaternary carbon center with high enantioselectivity is a key focus. Future research is geared towards the development of more efficient and versatile asymmetric synthetic methodologies.
Transition-metal catalysis is a rapidly evolving field for the synthesis of these complex amino acids. semanticscholar.orgsemanticscholar.org Synergistic dual catalysis, for instance using copper and iridium catalysts, has shown promise in the stereodivergent α-allylation of aldimine esters, allowing for the synthesis of all four stereoisomers of α,α-disubstituted α-amino acids with two contiguous stereogenic centers. acs.org Future efforts will likely focus on expanding the substrate scope and developing catalysts that can operate under milder conditions with higher turnover numbers. researchgate.net
Phase-transfer catalysis offers a practical and scalable approach for the asymmetric alkylation of α-amino acid derivatives. nih.gov The design of new chiral quaternary ammonium (B1175870) salt catalysts is crucial for achieving high enantioselectivity with a broader range of substrates. orientjchem.org Researchers are exploring catalysts with greater steric hindrance and conformational rigidity to enhance stereochemical control.
Enzymatic and chemoenzymatic methods are gaining traction due to their high selectivity and environmentally benign nature. nih.govacs.orgfigshare.com Lipases have been successfully used for the kinetic resolution of racemic esters of α,α-disubstituted amino acids. acs.org The development of novel enzymes through directed evolution and protein engineering will be instrumental in creating biocatalysts tailored for the synthesis of specific α,α-disubstituted amino acids like this compound.
| Method | Catalyst Type | Key Advantages | Future Research Direction |
| Transition-Metal Catalysis | Chiral metal complexes (e.g., Ir, Cu, Pd) | High efficiency, broad substrate scope | Development of more active and selective catalysts, exploration of new coupling partners. semanticscholar.orgresearchgate.net |
| Phase-Transfer Catalysis | Chiral quaternary ammonium salts | Operational simplicity, scalability | Design of new catalysts with enhanced stereocontrol. nih.govorientjchem.org |
| Enzymatic Methods | Lipases, engineered enzymes | High enantioselectivity, green chemistry | Directed evolution of enzymes for specific substrates. nih.govacs.org |
Expanding the Chemical Space of Genetically Encoded Brominated Non-Canonical Amino Acids
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins via genetic code expansion is a powerful tool for protein engineering. nih.govnih.govresearchgate.net this compound serves as a valuable scaffold for creating novel brominated ncAAs. The bromine atom acts as a versatile chemical handle for post-translational modifications. frontiersin.org
Future research will focus on expanding the repertoire of genetically encodable brominated ncAAs beyond simple aryl bromides. This involves the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can recognize and incorporate these ncAAs with high fidelity and efficiency. youtube.com The introduction of α,α-disubstituted amino acids can impose conformational constraints on the peptide backbone, which can be exploited to enhance protein stability or modulate protein-protein interactions. nih.govjst.go.jp
The ability to incorporate multiple brominated ncAAs into a single protein will open up new avenues for creating proteins with novel functions. This could include the development of new bioconjugation strategies, the creation of novel biomaterials, and the design of proteins with enhanced catalytic activities. The bromine atom can also serve as a useful probe for studying protein structure and dynamics using techniques like X-ray crystallography.
Novel Applications in Targeted Molecular Imaging and Advanced Chemical Biology Probes
The bromine atom in this compound makes it an attractive candidate for the development of molecular imaging agents and chemical biology probes.
In the realm of molecular imaging , the bromine atom can be substituted with a positron-emitting isotope, such as bromine-76 (B1195326) (76Br), to create novel Positron Emission Tomography (PET) tracers. snmjournals.org Amino acid-based PET tracers are of particular interest for oncology imaging as they can accumulate in tumor cells via overexpressed amino acid transporters. nih.govfrontiersin.orgphysicsworld.com The development of 76Br-labeled derivatives of this compound could lead to new diagnostic tools for various cancers. snmjournals.org
As chemical biology probes , the bromine moiety can be used for bioorthogonal reactions to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins. nih.govmdpi.com This enables the study of protein function, localization, and interactions within living cells. Genetically encoded brominated amino acids have been shown to react with a broad range of nucleophilic amino acids, making them effective tools for covalent capture of protein-protein interactions. nih.govnih.govfrontiersin.org
| Application Area | Technique | Key Feature of Bromine | Future Potential |
| Molecular Imaging | Positron Emission Tomography (PET) | Can be replaced with 76Br | Development of new cancer diagnostic agents. snmjournals.orgnih.gov |
| Chemical Biology | Protein labeling and cross-linking | Versatile chemical handle for bioorthogonal reactions | Probing protein-protein interactions and cellular processes. frontiersin.orgnih.gov |
Synergistic Integration of Computational Design with Experimental Synthetic Strategies
The integration of computational methods with experimental approaches is set to revolutionize the design and application of molecules like this compound. asu.edunih.gov Computational tools can be used to predict the properties of this amino acid and to guide the design of new synthetic routes and biological applications. frontiersin.org
Computational protein design software, such as Rosetta, can be used to model the incorporation of non-canonical amino acids into proteins. meilerlab.orgnih.gov This allows researchers to predict how the introduction of this compound will affect protein structure, stability, and function. nih.gov This in silico approach can accelerate the development of engineered proteins with novel properties.
In the area of synthetic chemistry , computational modeling can aid in the design of new chiral catalysts for the asymmetric synthesis of α,α-disubstituted amino acids. By understanding the transition state geometries and reaction energetics, more effective and selective catalysts can be developed, reducing the need for extensive empirical screening.
Exploration of New Reactivity Profiles and Catalytic Transformations Involving the Bromine Moiety
The bromine atom in this compound provides a rich platform for exploring novel chemical reactivity. While its use in traditional cross-coupling reactions is well-established, future research will delve into new catalytic transformations.
C-H bond activation is a powerful strategy for the functionalization of aromatic rings. nih.gov The bromine atom can act as a directing group, enabling the selective functionalization of the C-H bonds at the positions ortho to the bromine. rsc.orgresearchgate.net This would provide access to a diverse range of polysubstituted aromatic amino acids. Additionally, methods for the site-selective bromination of sp3 C-H bonds could be adapted to derivatives of this amino acid. nih.gov
Photoredox catalysis offers a mild and efficient way to activate the C-Br bond. rsc.org This can lead to the formation of aryl radicals that can participate in a variety of bond-forming reactions, opening up new avenues for the synthesis of complex molecules. The development of new catalytic systems that can selectively functionalize the C-Br bond in the presence of other reactive functional groups will be a key area of future research. acs.org
Q & A
Q. What are the common synthetic routes for 2-amino-2-(4-bromophenyl)propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts alkylation or amide coupling strategies. For example, derivatives of arylpropanoic acids (e.g., ibuprofen analogs) are synthesized via Friedel-Crafts using a Lewis acid catalyst (e.g., AlCl₃) to alkylate bromobenzene with propanoic acid derivatives . Optimization includes:
- Catalyst selection : Aluminum chloride is standard, but FeCl₃ or ionic liquids may reduce side reactions.
- Temperature control : Reactions are often conducted at 80–100°C to balance yield and selectivity.
- Protecting groups : Amino groups may require tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during alkylation .
Q. Which spectroscopic methods are employed for structural confirmation, and how are data interpreted?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons in the 4-bromophenyl group appear as doublets (δ 7.3–7.6 ppm). The α-proton adjacent to the amino group shows splitting due to coupling (δ 3.8–4.2 ppm) .
- ¹³C NMR : The carbonyl carbon (COOH) resonates at ~175 ppm, while the brominated aromatic carbons appear at 120–130 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 229.071 (C₉H₁₀BrNO₂⁺) and fragments corresponding to Br loss (Δ m/z 79/81) .
Q. What analytical techniques ensure purity, and how are impurity profiles managed?
- HPLC with UV detection : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) using acetonitrile/water gradients resolve impurities like unreacted bromophenyl precursors or dehalogenated byproducts .
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, critical for pharmacological studies .
- Reference standards : Certified impurities (e.g., 2-(4-ethylphenyl)propanoic acid) are used for spiking experiments to validate methods .
Advanced Research Questions
Q. How does the bromophenyl substituent influence microbial biodegradation pathways?
The 4-bromophenyl group introduces steric and electronic effects that slow microbial metabolism. Studies on structurally similar compounds (e.g., 4-ethylphenyl sulfate metabolites) suggest:
- Oxidative pathways : Cytochrome P450 enzymes may hydroxylate the bromophenyl ring, forming catechol intermediates, but bromine’s electronegativity impedes this step .
- Dehalogenation resistance : Bromine is less susceptible to microbial dehalogenation compared to chlorine, leading to persistent metabolites .
Methodological approach : Use in vitro microsomal assays (e.g., rat liver S9 fraction) with LC-MS/MS to track metabolite formation.
Q. What strategies resolve discrepancies in chiral purity assessments during synthesis?
- Dynamic kinetic resolution (DKR) : Employ enantioselective catalysts (e.g., Ru-based complexes) during synthesis to favor the desired (R)- or (S)-enantiomer .
- Diastereomeric crystallization : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) to isolate enantiomers via differential solubility .
- Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configurations unambiguously .
Q. How are contradictions in reactivity data (e.g., conflicting NMR assignments) addressed?
- 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the NH₂ group and the α-carbon confirm amino acid backbone connectivity .
- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at the α-position) to enhance signal clarity in crowded spectral regions .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to verify assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
